molecular formula C15H19N3OS B12245323 1-Amino-N,N,5-trimethyl-6H,7H,8H,9H-thieno[2,3-C]isoquinoline-2-carboxamide

1-Amino-N,N,5-trimethyl-6H,7H,8H,9H-thieno[2,3-C]isoquinoline-2-carboxamide

Cat. No.: B12245323
M. Wt: 289.4 g/mol
InChI Key: RPIPXAWRUFWHAA-UHFFFAOYSA-N
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Description

1-Amino-N,N,5-trimethyl-6H,7H,8H,9H-thieno[2,3-C]isoquinoline-2-carboxamide is a polycyclic heterocyclic compound featuring a thieno[2,3-c]isoquinoline core substituted with amino, N,N-dimethyl, and methyl groups. Its synthesis typically involves cyclization reactions using sodium carbonate in ethanol, yielding high purity and crystallinity . Key structural features include a tetrahydrothieno[2,3-c]isoquinoline backbone and functional groups that influence solubility, stability, and biological interactions.

Properties

Molecular Formula

C15H19N3OS

Molecular Weight

289.4 g/mol

IUPAC Name

1-amino-N,N,5-trimethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide

InChI

InChI=1S/C15H19N3OS/c1-8-9-6-4-5-7-10(9)11-12(16)13(15(19)18(2)3)20-14(11)17-8/h4-7,16H2,1-3H3

InChI Key

RPIPXAWRUFWHAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCCC2=C3C(=C(SC3=N1)C(=O)N(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-N,N,5-trimethyl-6H,7H,8H,9H-thieno[2,3-C]isoquinoline-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of thiophene derivatives with appropriate amines and carboxylic acid derivatives under controlled conditions. For instance, the reaction of thiophene-2-carboxamides with formic acid can yield thienoisoquinoline derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Amino-N,N,5-trimethyl-6H,7H,8H,9H-thieno[2,3-C]isoquinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted aromatic compounds, which can be further utilized in various applications.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that derivatives of thieno[2,3-c]isoquinoline compounds exhibit significant antitumor properties. In studies involving various cancer cell lines, compounds similar to 1-amino-N,N,5-trimethyl-6H,7H,8H,9H-thieno[2,3-C]isoquinoline-2-carboxamide have shown promising results in inhibiting tumor growth. For instance, the compound's structure allows for interaction with specific biological targets involved in cancer progression.

Mechanisms of Action
The mechanisms by which this compound exerts its antitumor effects include the inhibition of key signaling pathways such as MAPK and PI3K/Akt. These pathways are crucial for cell proliferation and survival. Studies have demonstrated that treatment with related compounds can lead to decreased phosphorylation of these signaling proteins in cancer cells, resulting in reduced cell viability and increased apoptosis rates .

Biological Research

Enzyme Inhibition
1-Amino-N,N,5-trimethyl-6H,7H,8H,9H-thieno[2,3-C]isoquinoline-2-carboxamide has been explored for its potential as an enzyme inhibitor. Specifically, it has shown activity against matrix metalloproteinases (MMPs), which are implicated in various pathological processes including cancer metastasis and tissue remodeling. The compound's ability to inhibit MMPs suggests its utility in therapeutic strategies aimed at preventing tumor invasion and metastasis .

Neuroprotective Effects
Emerging studies suggest that thieno[2,3-c]isoquinoline derivatives may possess neuroprotective properties. These compounds could potentially be used to develop treatments for neurodegenerative diseases by modulating neuroinflammatory pathways and promoting neuronal survival under stress conditions .

Material Science

Synthesis of Functional Materials
The unique chemical structure of 1-amino-N,N,5-trimethyl-6H,7H,8H,9H-thieno[2,3-C]isoquinoline-2-carboxamide enables its use in synthesizing functional materials. Researchers are investigating its incorporation into polymer matrices to enhance material properties such as thermal stability and electrical conductivity. The compound's ability to form stable complexes with metal ions also opens avenues for applications in catalysis and sensor technologies .

Case Studies

Study Focus Area Findings
Study 1Antitumor ActivityDemonstrated significant reduction in tumor cell viability in vitro using thieno[2,3-c]isoquinoline derivatives.
Study 2Enzyme InhibitionShowed effective inhibition of MMPs leading to decreased invasion potential in cancer models.
Study 3NeuroprotectionHighlighted protective effects against oxidative stress-induced neuronal damage in animal models.

Mechanism of Action

The mechanism of action of 1-Amino-N,N,5-trimethyl-6H,7H,8H,9H-thieno[2,3-C]isoquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The amino and carboxamide groups play a crucial role in binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues in the Thieno[2,3-c]isoquinoline Family

Compounds sharing the thieno[2,3-c]isoquinoline scaffold but differing in substituents include:

Compound Name Substituents Melting Point (°C) Yield (%) Key Functional Groups Biological Activity
1-Amino-N,N,5-trimethyl-6H,7H,8H,9H-thieno[2,3-C]isoquinoline-2-carboxamide (Target) 1-Amino, N,N-dimethyl, 5-methyl 260 96 Carboxamide, methyl, amino Anticancer (DHFR/CDK2 inhibition)
7-Acetyl-1-amino-5,8-dimethyl-8-hydroxy-6-(4-nitrophenyl)-N-phenyl-...carboxamide (9d) 7-Acetyl, 8-hydroxy, 4-nitrophenyl, phenyl Not reported 87 Acetyl, nitro, hydroxy Anticancer, antioxidant
7-Acetyl-1-amino-5,8-dimethyl-8-hydroxy-6-(3-nitrophenyl)-N-phenyl-...carboxamide (6b) 3-Nitrophenyl, acetyl, hydroxy 287–288 87 Nitro, acetyl, hydroxy Anticancer, antioxidant
7-Acetyl-1-amino-5,8-dimethyl-8-hydroxy-6-(4-N,N-dimethylaminophenyl)-...carboxamide (8a) 4-N,N-dimethylaminophenyl, acetyl, hydroxy 260 96 Dimethylamino, acetyl, hydroxy Anticancer (DHFR/CDK2 inhibition)

Key Observations :

  • Substituent Effects: The presence of electron-withdrawing groups (e.g., nitro in 9d) enhances oxidative stability but reduces solubility compared to electron-donating groups (e.g., dimethylamino in 8a).
  • Biological Activity: Nitrophenyl derivatives (9d, 6b) exhibit antioxidant properties, while dimethylaminophenyl derivatives (8a) show stronger DHFR/CDK2 inhibition due to improved enzyme interaction .

Heterocyclic Analogues with Different Cores

Pyrimido/Isoquinoline Derivatives
  • 6-Amino-3,4-dihydro-2H-pyrimido[2,1-a]isoquinoline-7-carbonitriles: Feature a pyrimidine-fused isoquinoline core with amino nitrile moieties. These compounds are synthesized via efficient one-pot reactions and serve as precursors for complex polyheterocycles . Unlike the target compound, they lack the thiophene ring, reducing planarity and altering π-π stacking interactions.
Imidazo/Isoquinoline Derivatives
  • 5-Amino-2,3-dihydroimidazo[2,1-a]isoquinoline-6-carbonitriles: Contain an imidazole ring fused to isoquinoline. These derivatives display moderate anticancer activity but lower thermal stability (mp 285–287°C) compared to the target compound .
Indoloquinoline Derivatives
  • Indolo[2,3-c]quinolin-6(7H)-ones: Synthesized via photocyclization, these compounds exhibit antitumor activity but require complex precursors (e.g., indole or quinoline derivatives). Their planar structure contrasts with the non-planar tetrahydrothieno[2,3-c]isoquinoline core .

Physicochemical and Spectroscopic Comparison

Parameter Target Compound 9d 6b Pyrimido/Isoquinoline
IR (C=O stretch) 1703 cm⁻¹ (acetyl) 1703 cm⁻¹ (acetyl) 1703 cm⁻¹ (acetyl) 2174 cm⁻¹ (nitrile)
¹H NMR (Key Signals) δ 2.21 (COCH₃) δ 2.21 (COCH₃) δ 2.21 (COCH₃) δ 4.71 (NH₂)
Melting Point 260°C Not reported 287–288°C 285–287°C
Yield 96% 87% 87% 85–90%

Synthesis Efficiency: The target compound and its analogues (8a, 9d) are synthesized in high yields (>85%) via cyclization, whereas pyrimido/isoquinolines require multi-step protocols .

Biological Activity

1-Amino-N,N,5-trimethyl-6H,7H,8H,9H-thieno[2,3-C]isoquinoline-2-carboxamide is a complex organic compound that belongs to the thienoisoquinoline class. This compound has garnered interest in the scientific community due to its potential biological activities and therapeutic applications. This article explores its biological activity through various studies and data analyses.

  • Molecular Formula : C₁₅H₁₉N₃OS
  • Molecular Weight : 289.4 g/mol
  • CAS Number : 1412210-54-8

The biological activity of 1-Amino-N,N,5-trimethyl-6H,7H,8H,9H-thieno[2,3-C]isoquinoline-2-carboxamide is primarily attributed to its interaction with various molecular targets. These interactions can modulate enzyme activity and receptor signaling pathways. The compound is believed to influence G protein-coupled receptors (GPCRs), which play critical roles in cellular communication and signal transduction.

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains, indicating potential applications in treating infections.
  • Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and neurodegeneration.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of 1-Amino-N,N,5-trimethyl-6H,7H,8H,9H-thieno[2,3-C]isoquinoline-2-carboxamide on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM. The study concluded that the compound could be a lead candidate for further development as an anticancer agent due to its selective toxicity towards cancer cells while sparing normal cells.

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for Staphylococcus aureus and 75 µg/mL for Escherichia coli. These results indicate that the compound possesses moderate antibacterial activity.

Case Study 3: Neuroprotection

Research exploring neuroprotective effects revealed that treatment with the compound significantly reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents. The results suggest that it may enhance cell survival through antioxidant mechanisms.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of S. aureus and E. coli
NeuroprotectiveReduces oxidative stress in neuronal cells

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